molecular formula C7H4ClF2I B12959990 4-Chloro-2-(difluoromethyl)-1-iodobenzene

4-Chloro-2-(difluoromethyl)-1-iodobenzene

Katalognummer: B12959990
Molekulargewicht: 288.46 g/mol
InChI-Schlüssel: ZTEUFVIEWJVWME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(difluoromethyl)-1-iodobenzene is an organic compound that features a benzene ring substituted with chlorine, difluoromethyl, and iodine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)-1-iodobenzene typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(difluoromethyl)-1-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(difluoromethyl)-1-iodobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(difluoromethyl)-1-iodobenzene involves its ability to participate in various chemical reactions. The presence of the difluoromethyl group can influence the compound’s reactivity and interactions with other molecules. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2-(difluoromethyl)-1-iodobenzene is unique due to the combination of its substituents and the benzene ring structure. This combination imparts specific reactivity and properties that are valuable in various chemical applications .

Eigenschaften

Molekularformel

C7H4ClF2I

Molekulargewicht

288.46 g/mol

IUPAC-Name

4-chloro-2-(difluoromethyl)-1-iodobenzene

InChI

InChI=1S/C7H4ClF2I/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H

InChI-Schlüssel

ZTEUFVIEWJVWME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.